

# Repurposing Anthelmintics: A New Frontier in the Fight Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Neohelmanthicin B |           |
| Cat. No.:            | B12375856         | Get Quote |

The serendipitous discovery of anticancer properties in drugs traditionally used to treat parasitic worm infections has opened a promising new avenue in oncology research. This guide provides a comparative analysis of three such anthelmintics—Mebendazole, Niclosamide, and Pyrvinium Pamoate—evaluating their potential as repurposed anticancer agents against established chemotherapy standards.

Recent years have witnessed a surge of interest in drug repurposing, a strategy that involves identifying new therapeutic uses for existing, approved drugs. This approach offers the significant advantages of reduced development timelines and costs, as the safety and pharmacokinetic profiles of these drugs are already well-established. Within this paradigm, anthelmintic drugs have emerged as unexpected yet potent candidates in the fight against cancer. Initially designed to combat helminth infections, compounds like Mebendazole, Niclosamide, and Pyrvinium Pamoate are now being rigorously investigated for their ability to target cancer cells through unique mechanisms of action, often distinct from conventional chemotherapy.

This guide delves into the preclinical evidence supporting the anticancer activity of these three promising anthelmintics. We will compare their efficacy, as demonstrated by in vitro and in vivo studies, against that of standard-of-care chemotherapeutic agents for common malignancies such as colorectal, breast, and lung cancer. Detailed experimental protocols for key assays are provided to offer researchers a comprehensive understanding of the methodologies employed in these evaluations. Furthermore, signaling pathways and experimental workflows are visualized to elucidate the complex biological processes at play.



### In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth in vitro. The following tables summarize the IC50 values for Mebendazole, Niclosamide, and Pyrvinium Pamoate against various cancer cell lines, alongside those of standard chemotherapeutic agents.

Table 1: In Vitro Anticancer Activity of Mebendazole and Standard Chemotherapies

| Cancer Type                 | Cell Line | Mebendazole<br>IC50 (μM) | Standard<br>Chemotherapy             | Standard Drug<br>IC50 (µM) |
|-----------------------------|-----------|--------------------------|--------------------------------------|----------------------------|
| Adrenocortical<br>Carcinoma | H295R     | 0.23[1]                  | -                                    | -                          |
| Adrenocortical<br>Carcinoma | SW-13     | 0.27[1]                  | -                                    | -                          |
| Glioblastoma                | 060919    | 0.1[2]                   | Temozolomide                         | 8.7 - 547[1]               |
| Glioblastoma                | GL261     | 0.24[2]                  | Temozolomide                         | -                          |
| Lung Cancer                 | H460      | ~0.16[1]                 | Cisplatin                            | -                          |
| Melanoma                    | -         | 0.32[2]                  | -                                    | -                          |
| Gastric Cancer              | -         | 0.39 - 1.25[1]           | 5-Fluorouracil,<br>Oxaliplatin, etc. | -                          |
| Ovarian Cancer              | OVCAR3    | 0.625[3]                 | Cisplatin                            | 2.5[3]                     |
| Ovarian Cancer              | OAW42     | 0.312[3]                 | Cisplatin                            | 1.25[3]                    |
| Colon Cancer                | HT29      | 0.29[4]                  | Doxorubicin                          | -                          |

Table 2: In Vitro Anticancer Activity of Niclosamide and Standard Chemotherapies



| Cancer Type                 | Cell Line                   | Niclosamide<br>IC50 (µM)    | Standard<br>Chemotherapy       | Standard Drug<br>IC50 (µM) |
|-----------------------------|-----------------------------|-----------------------------|--------------------------------|----------------------------|
| Acute Myeloid<br>Leukemia   | HL-60                       | -                           | -                              | -                          |
| Adrenocortical<br>Carcinoma | BD140A, SW-13,<br>NCI-H295R | Potent activity reported[5] | -                              | -                          |
| Breast Cancer               | -                           | -                           | Doxorubicin,<br>Paclitaxel     | -                          |
| Colon Cancer                | HCT116                      | -                           | 5-Fluorouracil,<br>Oxaliplatin | -                          |
| Lung Cancer                 | A549, CL1-5                 | -                           | Cisplatin,<br>Docetaxel        | -                          |
| Ovarian Cancer              | -                           | -                           | Carboplatin                    | -                          |
| Prostate Cancer             | -                           | -                           | Docetaxel                      | -                          |

Table 3: In Vitro Anticancer Activity of Pyrvinium Pamoate and Standard Chemotherapies

| Cancer Type          | Cell Line    | Pyrvinium<br>Pamoate IC50<br>(µM) | Standard<br>Chemotherapy | Standard Drug<br>IC50 (µM) |
|----------------------|--------------|-----------------------------------|--------------------------|----------------------------|
| Colon Cancer         | HCT116, etc. | 0.6 - 65[6]                       | 5-Fluorouracil           | -                          |
| Pancreatic<br>Cancer | -            | Potent cytotoxicity reported[7]   | Gemcitabine              | -                          |
| Myeloma              | U266B1, PCM6 | Potent inhibition reported[7]     | -                        | -                          |
| Erythroleukemia      | HEL 92.1.7   | Potent inhibition reported[7]     | -                        | -                          |





## In Vivo Efficacy: Evidence from Preclinical Models

Animal studies are crucial for evaluating the therapeutic potential of a drug in a living organism. The following table summarizes the in vivo anticancer effects of the selected anthelmintics.

Table 4: In Vivo Anticancer Efficacy of Repurposed Anthelmintics



| Anthelmintic                                    | Cancer Model                                                                    | Key Findings                                                                                       |
|-------------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Mebendazole                                     | H460 (Lung Cancer) Xenograft                                                    | Dose-dependent growth inhibition; 1 mg every other day almost completely arrested tumor growth.[1] |
| K1735 (Melanoma) Allograft                      | ~70% growth inhibition.[1]                                                      |                                                                                                    |
| H295R & SW-13<br>(Adrenocortical) Xenografts    | Significant inhibition of tumor growth (~50-70% reduction).[1]                  |                                                                                                    |
| DAOY (Medulloblastoma) Intracranial Xenograft   | Significantly increased survival.[1]                                            | <del>-</del>                                                                                       |
| THP1 (AML) Xenograft                            | Inhibition of leukemia<br>progression and prolonged<br>survival.[1]             | <del>-</del>                                                                                       |
| CT26 (Colon Cancer)<br>Syngeneic Model          | Significantly reduced tumor volume and weight; increased mean survival time.[4] | _                                                                                                  |
| Niclosamide                                     | ACC Xenograft                                                                   | Greatly inhibited tumor growth with no toxicity in mice.[5]                                        |
| CL1-5 (Lung Cancer)<br>Xenograft                | Significantly decreased tumor size at 10 and 20 mg/kg daily.                    |                                                                                                    |
| Colon Cancer Xenograft                          | Inhibited S100A4-induced metastasis.[9]                                         | _                                                                                                  |
| Pyrvinium Pamoate                               | Pancreatic Cancer Xenograft                                                     | Demonstrated anti-tumor activity.[7]                                                               |
| PC3 (Prostate Cancer)<br>Xenograft              | Combination with doxorubicin markedly reduced tumor size. [7]                   |                                                                                                    |
| HCT116 (Colon Cancer) Liver<br>Metastasis Model | Decreased tumor growth in the liver.[6]                                         | -                                                                                                  |



## Mechanisms of Anticancer Action: A Departure from Convention

A key aspect of the excitement surrounding repurposed anthelmintics is their diverse and often multi-targeted mechanisms of action, which can overcome resistance to conventional chemotherapies.

#### Mebendazole: Disrupting the Cytoskeleton and More

Mebendazole's primary anticancer mechanism is the disruption of microtubule polymerization by binding to the colchicine-binding site of  $\beta$ -tubulin.[2] This interference with the cytoskeleton leads to cell cycle arrest in the G2-M phase and subsequent apoptosis.[2][10] Beyond its effects on tubulin, mebendazole has been shown to inhibit angiogenesis by targeting VEGFR2, a key receptor in the formation of new blood vessels that supply tumors.[11] It can also modulate pro-survival pathways and has been shown to induce a p53-independent induction of p21, a protein that regulates cell cycle progression.[12][13]



Click to download full resolution via product page

Caption: Mebendazole's multifaceted anticancer mechanism.

### Niclosamide: A Multi-Pathway Inhibitor

Niclosamide exhibits a broader range of anticancer activities by targeting several key signaling pathways that are often dysregulated in cancer.[14] It is a potent mitochondrial uncoupler, disrupting cellular energy metabolism and leading to apoptosis.[5][15] Furthermore,



niclosamide has been shown to inhibit the Wnt/β-catenin, NF-κB, mTOR, Notch, and STAT3 signaling pathways, all of which play critical roles in cancer cell proliferation, survival, and metastasis.[14][16][17]



Click to download full resolution via product page

Caption: Niclosamide targets multiple oncogenic pathways.

## Pyrvinium Pamoate: Targeting Mitochondria and Wnt Signaling

Pyrvinium pamoate's anticancer effects are primarily attributed to its ability to inhibit mitochondrial respiration, particularly at complex I of the electron transport chain.[18][19] This leads to a reduction in ATP production and the induction of apoptosis.[19] Additionally, pyrvinium pamoate is a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers, particularly colorectal cancer. [20][21] It has also been shown to inhibit the unfolded protein response, which is a stress response pathway that cancer cells can exploit for survival.[7]





Click to download full resolution via product page

Caption: Pyrvinium Pamoate's dual inhibitory action.

### **Experimental Protocols: A Guide for Researchers**

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments cited in the evaluation of these repurposed anthelmintics.

#### **MTT Assay for Cell Viability**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:



Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.



#### Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:



Click to download full resolution via product page

Caption: Workflow for the Annexin V/PI apoptosis assay.

#### **Western Blot for Signaling Pathway Analysis**

Western blotting is a widely used technique to detect specific proteins in a sample.



Workflow:



Click to download full resolution via product page

Caption: Western blot experimental workflow.

#### **Conclusion and Future Directions**

The repurposing of anthelmintic drugs like Mebendazole, Niclosamide, and Pyrvinium Pamoate represents a highly promising and cost-effective strategy in the development of novel anticancer therapies. Their diverse mechanisms of action, which often target pathways distinct from conventional chemotherapy, offer the potential to overcome drug resistance and provide new options for patients with hard-to-treat cancers.

The preclinical data presented in this guide highlights the potent in vitro and in vivo anticancer activities of these agents. However, further rigorous clinical investigation is imperative to establish their safety and efficacy in cancer patients, both as monotherapies and in combination with existing treatments. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of oncology. The continued exploration of repurposed drugs holds the key to unlocking a new arsenal in the global fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent ecancer [ecancer.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of pyrvinium pamoate on colon cancer cell viability PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Reprofiling a classical anthelmintic, pyrvinium pamoate, as an anti-cancer drug targeting mitochondrial respiration [frontiersin.org]
- 8. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 9. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer [medthority.com]
- 14. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 17. The magic bullet: Niclosamide PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Pyrvinium Pamoate? [synapse.patsnap.com]



- 20. Pyrvinium Pamoate Mechanisms of Action as an Anti-Cancer Agent | Encyclopedia MDPI [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Repurposing Anthelmintics: A New Frontier in the Fight Against Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375856#validating-neohelmanthicin-b-as-a-potential-anticancer-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com